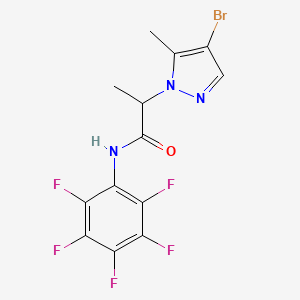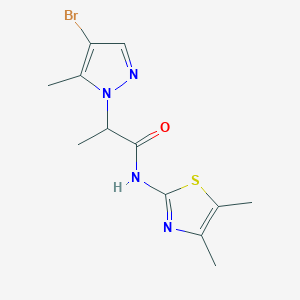![molecular formula C17H15BrN4O2S B4364704 benzyl {[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4364704.png)
benzyl {[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate
Overview
Description
Benzyl {[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is synthesized in the laboratory using specific methods and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of benzyl {[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, it has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects:
Benzyl {[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. It has also been found to have potential as an anti-tumor agent, as it induces apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using benzyl {[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments include its potential pharmacological properties, its ability to inhibit the production of inflammatory cytokines, and its potential as an anti-tumor agent. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential toxicity at high doses.
Future Directions
There are several future directions for research on benzyl {[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate. One direction is to further investigate its potential as an anti-tumor agent and its mechanism of action in inducing apoptosis in cancer cells. Another direction is to investigate its potential as a neuroprotective agent and its mechanism of action in reducing oxidative stress and inflammation in the brain. Additionally, further research is needed to investigate its potential as an anti-inflammatory, analgesic, and antipyretic agent, and its mechanism of action in inhibiting the production of inflammatory cytokines.
Scientific Research Applications
Benzyl {[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been found to have potential pharmacological properties. It has been studied for its anti-inflammatory, analgesic, and antipyretic activities. This compound has also been found to have potential as an anti-tumor agent. In addition, it has been studied for its effects on the central nervous system and has been found to have potential as a neuroprotective agent.
properties
IUPAC Name |
benzyl 2-[[4-amino-5-(3-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2S/c18-14-8-4-7-13(9-14)16-20-21-17(22(16)19)25-11-15(23)24-10-12-5-2-1-3-6-12/h1-9H,10-11,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFBOMVSHPDRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N,9-trimethyl-2-(4-nitrophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4364625.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4364630.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4364634.png)
![2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4364640.png)
![1-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4364648.png)




![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4364695.png)
![2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-difluorophenyl)acetamide](/img/structure/B4364701.png)
![2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B4364711.png)
![1-(difluoromethyl)-N-[3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4364719.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4364726.png)